molecular formula C7H12NO2+ B12055927 [2-(Tert-butoxy)-2-oxoethyl](methylidyne)azanium

[2-(Tert-butoxy)-2-oxoethyl](methylidyne)azanium

Cat. No.: B12055927
M. Wt: 142.18 g/mol
InChI Key: FWIUCDXATTYIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butoxy)-2-oxoethylazanium is a chemical compound that features a tert-butoxy group attached to an oxoethyl moiety, with a methylidyneazanium group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-2-oxoethylazanium undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group is particularly reactive in these transformations due to its steric and electronic properties .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions typically produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-2-oxoethylazanium involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s reactivity and binding affinity, leading to various biochemical effects . The pathways involved often include enzymatic transformations and receptor-mediated processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(Tert-butoxy)-2-oxoethylazanium apart from similar compounds is its unique combination of the tert-butoxy and oxoethyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic organic chemistry and various industrial applications .

Properties

Molecular Formula

C7H12NO2+

Molecular Weight

142.18 g/mol

IUPAC Name

methylidyne-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azanium

InChI

InChI=1S/C7H12NO2/c1-7(2,3)10-6(9)5-8-4/h4H,5H2,1-3H3/q+1

InChI Key

FWIUCDXATTYIJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C[N+]#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.